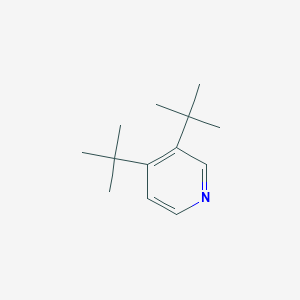

3,4-Di-tert-butylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Di-tert-butylpyridine is a pyridine derivative featuring two bulky tert-butyl substituents at the 3 and 4 positions of the aromatic ring. The tert-butyl groups confer significant steric hindrance and electron-donating effects, which influence its reactivity, solubility, and applications in coordination chemistry, catalysis, or organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-tert-butylpyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,4-dichloropyridine with tert-butyl lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including distillation and crystallization, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Di-tert-butylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced pyridine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl groups can be replaced by other functional groups using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in THF.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Functionalized pyridine derivatives with various substituents replacing the tert-butyl groups.

Scientific Research Applications

Organic Electronics

1.1 Hole Transport Materials in Solar Cells

3,4-Di-tert-butylpyridine serves as an additive in hole transport materials (HTMs) for organic solar cells and perovskite solar cells. It enhances the efficiency and stability of these devices by improving charge transport properties and reducing recombination losses.

- Case Study : Research indicates that incorporating this compound into the HTM composition can significantly increase the power conversion efficiency (PCE) of perovskite solar cells. For instance, the efficiency of CH₃NH₃PbI₃-based solar cells improved by over 58% when optimized with this compound .

1.2 Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), this compound is utilized to modify the electrolyte composition, enhancing the overall photovoltaic performance. Its role as a redox mediator helps in stabilizing the charge transfer processes within the cell.

- Data Table: Performance Metrics of DSSCs with this compound

| Parameter | Without this compound | With this compound |

|---|---|---|

| Power Conversion Efficiency (%) | 6.71 | 10.62 |

| Stability (hours) | 300 | 600 |

Catalysis

2.1 Nickel-Catalyzed Reactions

This compound is also significant in catalysis, particularly in nickel-catalyzed cross-coupling reactions. Its bulky structure provides steric hindrance that can influence reaction pathways and selectivity.

- Case Study : In a series of experiments involving nickel-catalyzed C-H borylation reactions, the presence of this compound improved yields significantly compared to reactions without it .

Material Science

3.1 Synthesis of Functionalized Polymers

The compound is employed as a precursor in synthesizing functionalized polymers that exhibit enhanced thermal and mechanical properties.

- Data Table: Properties of Polymers Synthesized with this compound

| Property | Conventional Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

Mechanism of Action

The mechanism of action of 3,4-Di-tert-butylpyridine involves its interaction with molecular targets through its pyridine ring and tert-butyl groups. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4'-Di-tert-butylbipyridine

- Structure : A bipyridine ligand with tert-butyl groups at the 4 and 4' positions of two connected pyridine rings.

- Key Differences: The bipyridine backbone enables chelation of metal ions (e.g., Ru, Ir), unlike the monopyridine structure of 3,4-di-tert-butylpyridine. Applications: Widely used in coordination complexes, such as Ru(dtbbpy)₃₂ (product number 8.42857 in ), which is employed in photoredox catalysis and solar cell research .

Other tert-Butyl-Substituted Pyridines

- Examples from :

- 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine (p. 231) and 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine (p. 232).

- Comparison :

Phenolic and Phosphine tert-Butyl Derivatives

- Examples from : 4,4′-Methylenebis(2,6-di-tert-butylphenol) and DTBM-Garphos™ phosphines.

- Comparison: Phenolic Compounds: Serve as antioxidants or stabilizers due to the radical-scavenging ability of tert-butyl groups. Phosphines: Chiral DTBM-Garphos™ ligands (e.g., C76H108O8P2) are used in asymmetric catalysis. The tert-butyl groups enhance steric control and enantioselectivity .

- Contrast with this compound: While these compounds share tert-butyl substituents, their core structures (phenol, phosphine) dictate distinct chemical roles.

Data Table: Structural and Functional Comparison

*Inferred based on structural analogs.

Research Findings and Inferences

- Solubility: Tert-butyl groups generally improve solubility in nonpolar solvents, a trait shared across all compared compounds .

- Synthetic Utility : Compounds like those in and are tailored for specialized roles (e.g., catalysis, stabilization), whereas this compound may serve as a precursor or intermediate in niche syntheses.

Biological Activity

3,4-Di-tert-butylpyridine (DTBP) is a pyridine derivative characterized by the presence of two tert-butyl groups at the 3 and 4 positions of the pyridine ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its unique biological activities. This article explores the biological activity of DTBP, highlighting its antimicrobial properties, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C13H19N

- Molecular Weight : 205.30 g/mol

- Structure : The bulky tert-butyl groups contribute to the compound's steric hindrance, influencing its reactivity and interaction with biological targets.

Antimicrobial Activity

One of the most significant biological activities of DTBP is its antimicrobial properties. Research indicates that DTBP exhibits inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Bacillus cereus | 16 µg/mL |

The compound has shown effectiveness against Staphylococcus aureus , a common pathogen responsible for various infections, including skin infections and pneumonia. The MIC values suggest that DTBP can inhibit bacterial growth at relatively low concentrations.

The antimicrobial action of DTBP is thought to involve disruption of bacterial cell membranes and interference with cellular processes. Studies have demonstrated that DTBP can affect the quorum sensing mechanisms in bacteria, which are critical for biofilm formation and virulence. This disruption leads to reduced biofilm formation and enhanced susceptibility to other antimicrobial agents.

Case Study 1: Inhibition of Biofilm Formation

A study investigated the effect of DTBP on biofilm formation in Staphylococcus epidermidis . The results indicated that treatment with DTBP significantly reduced biofilm biomass compared to untreated controls. This suggests that DTBP could be a valuable agent in preventing biofilm-associated infections, particularly in medical device-related infections.

Case Study 2: Anti-inflammatory Properties

In addition to its antimicrobial activity, DTBP has been studied for its anti-inflammatory effects. In vitro studies have shown that DTBP can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This property makes it a candidate for further research into treatments for inflammatory diseases.

Safety and Toxicity

While DTBP exhibits promising biological activities, its safety profile must be considered. Preliminary studies indicate low toxicity levels in mammalian cells; however, comprehensive toxicological assessments are necessary to establish safe dosage levels for potential therapeutic use.

Properties

CAS No. |

89032-20-2 |

|---|---|

Molecular Formula |

C13H21N |

Molecular Weight |

191.31 g/mol |

IUPAC Name |

3,4-ditert-butylpyridine |

InChI |

InChI=1S/C13H21N/c1-12(2,3)10-7-8-14-9-11(10)13(4,5)6/h7-9H,1-6H3 |

InChI Key |

NVQUMACQCJVKOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=NC=C1)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.